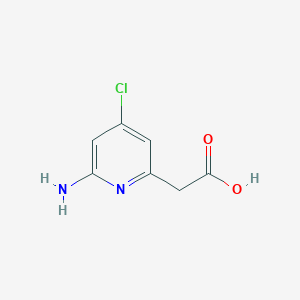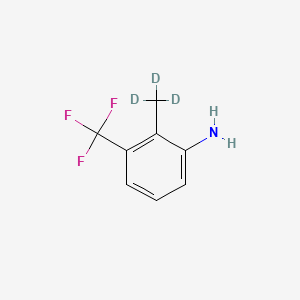
3-Trifluoromethyl-2-methylaniline-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Trifluoromethyl-2-methylaniline-d3 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, including its ability to act as a tracer in metabolic studies. The molecular formula of this compound is C8H5D3F3N, and it has a molecular weight of 178.17 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-2-methylaniline-d3 typically involves the introduction of deuterium into the compound. One common method is through the use of deuterated reagents in the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to introduce deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality deuterated compounds .
化学反応の分析
Types of Reactions
3-Trifluoromethyl-2-methylaniline-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products
The major products formed from these reactions include nitro compounds, amines, and substituted anilines, depending on the reaction conditions and reagents used .
科学的研究の応用
3-Trifluoromethyl-2-methylaniline-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Acts as a tracer in metabolic studies to understand biochemical pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 3-Trifluoromethyl-2-methylaniline-d3 exerts its effects is primarily through its role as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
類似化合物との比較
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks deuterium atoms.
4-(Trifluoromethyl)aniline: Another trifluoromethyl-substituted aniline but with a different substitution pattern.
Uniqueness
3-Trifluoromethyl-2-methylaniline-d3 is unique due to the presence of deuterium, which makes it particularly useful in NMR spectroscopy and metabolic studies. The deuterium atoms provide distinct signals in NMR, allowing for precise tracking and analysis.
特性
分子式 |
C8H8F3N |
|---|---|
分子量 |
178.17 g/mol |
IUPAC名 |
2-(trideuteriomethyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3/i1D3 |
InChIキー |
TWLDBACVSHADLI-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C=CC=C1N)C(F)(F)F |
正規SMILES |
CC1=C(C=CC=C1N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



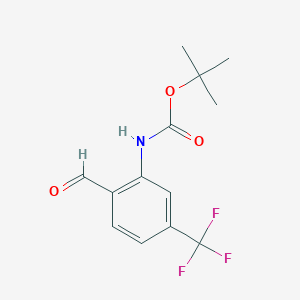
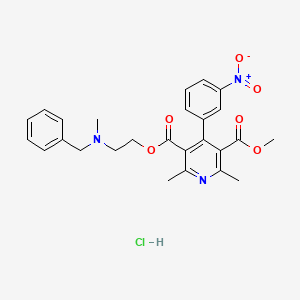
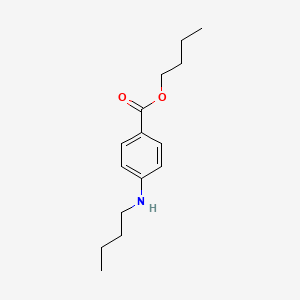
![6-Methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;hydrochloride](/img/structure/B13445238.png)


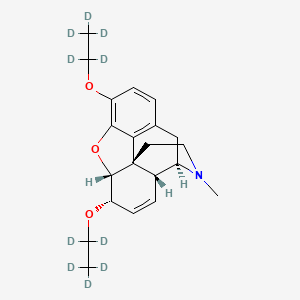
![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)
![(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13445267.png)
![(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B13445269.png)
